molecular formula C18H23N7OS B11475842 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11475842
M. Wt: 385.5 g/mol
InChI Key: ZWCLVZUMGSJBOF-UHFFFAOYSA-N
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Description

2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazine ring, a thieno[2,3-b]pyridine ring, and various functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a triazine precursor.

    Functional Group Modifications: The methoxymethyl and piperidinyl groups are introduced through alkylation and amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the triazine ring or the thieno[2,3-b]pyridine ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the methoxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but lacks the thieno[2,3-b]pyridine ring.

    4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine: Contains the thieno[2,3-b]pyridine ring but lacks the triazine and piperidinyl groups.

Uniqueness

The uniqueness of 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N7OS

Molecular Weight

385.5 g/mol

IUPAC Name

2-(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H23N7OS/c1-10-8-11(9-26-2)12-13(19)14(27-16(12)21-10)15-22-17(20)24-18(23-15)25-6-4-3-5-7-25/h8H,3-7,9,19H2,1-2H3,(H2,20,22,23,24)

InChI Key

ZWCLVZUMGSJBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NC(=N3)N4CCCCC4)N)N)COC

Origin of Product

United States

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